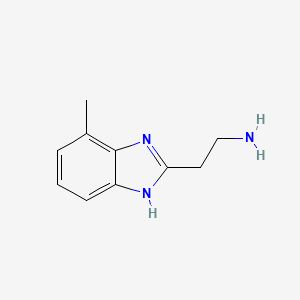

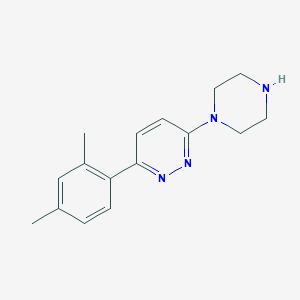

2-(4-methyl-1H-benzimidazol-2-yl)ethanamine

Descripción general

Descripción

“2-(4-methyl-1H-benzimidazol-2-yl)ethanamine” is a compound with the CAS Number: 933734-72-6. It has a molecular weight of 175.23 and its IUPAC name is the same as the common name .

Synthesis Analysis

The synthesis of “this compound”, also known as N-ethyl-2-(4-methylbenzimidazole-2-yl)ethanamine, typically involves the reaction of 4-methylaniline with 2-chloro-N-(2-chloroethyl)acetamide.Molecular Structure Analysis

The InChI code for this compound is1S/C10H13N3/c1-7-3-2-4-8-10(7)13-9(12-8)5-6-11/h2-4H,5-6,11H2,1H3,(H,12,13) and the InChI key is PTJNQXFUKMHXQI-UHFFFAOYSA-N . The SMILES string is CC1=C2C(=CC=C1)NC(=N2)CCN. Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The predicted melting point is 139.29°C and the predicted boiling point is approximately 400.0°C at 760 mmHg .Aplicaciones Científicas De Investigación

Anti-inflammatory and Antimicrobial Applications

The compound and its derivatives have been explored for their potential in anti-inflammatory and antimicrobial applications. For instance, a series of substituted aromatic amines and hydrazides derived from 2-methyl benzimidazole demonstrated notable anti-inflammatory activity, comparable to that of Indomethacin, in carrageenan-induced paw edema bio-assays in rats (Krishnakumar, Bhatb, & Umaac, 2013). Furthermore, synthesized heterocyclic compounds containing benzimidazole derivatives exhibited strong antimicrobial activity against various pathogenic bacterial strains, including Escherichia coli and Staphylococcus aureus, with some compounds showcasing high activity against certain viruses (Bassyouni et al., 2012).

DNA Interaction and Enzymatic Inhibition

1H-Benzimidazole derivatives have been identified as inhibitors of mammalian DNA topoisomerase I, with certain derivatives showing significant inhibition potency (Alpan, Gunes, & Topçu, 2007). Additionally, Cu(II) complexes of tridentate ligands, including derivatives of 2-(4-methyl-1H-benzimidazol-2-yl)ethanamine, demonstrated good DNA binding propensity and exhibited DNA cleavage activity, suggesting potential applications in targeted DNA interactions (Kumar et al., 2012).

Anticancer Potential

Several benzimidazole derivatives, including those synthesized from this compound, have been evaluated for their anticancer activities. For example, a novel series of benzimidazoles demonstrated cytotoxic activity against various human cancer cell lines, highlighting their potential as anticancer agents (Varshney et al., 2015). Moreover, Zn(II) complexes with benzimidazole-based derivatives showed cytotoxic properties in vitro against different carcinoma cells, with certain complexes inducing apoptosis and cell cycle arrest in cancer cells (Zhao et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzimidazole derivatives have been extensively studied for their diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the functional groups attached to the benzimidazole core.

Mode of Action

It is known that the bioactivities of benzimidazole compounds can be improved by changing its functional groups on the core structure . This suggests that these compounds may interact with their targets through these functional groups, leading to changes in the target’s function.

Biochemical Pathways

Benzimidazole derivatives have been shown to exert pronounced antiproliferative activity on tumor cell lines , suggesting that they may affect pathways related to cell proliferation and growth.

Pharmacokinetics

For instance, the presence of a methyl group at the 5(6)-position on the benzimidazole scaffold was found to influence the anticancer activity of benzimidazole derivatives .

Result of Action

Benzimidazole derivatives have been shown to exert pronounced antiproliferative activity on tumor cell lines , suggesting that they may inhibit cell proliferation and growth.

Propiedades

IUPAC Name |

2-(4-methyl-1H-benzimidazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-3-2-4-8-10(7)13-9(12-8)5-6-11/h2-4H,5-6,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJNQXFUKMHXQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydro-1h-pyrrolo[3,4-c]pyridine](/img/structure/B3168921.png)

![[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methanamine](/img/structure/B3168943.png)

![2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine](/img/structure/B3168953.png)

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid](/img/structure/B3169008.png)

![5-Oxo-1-[(4-sulfamoylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B3169017.png)

![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B3169024.png)

![3-{[(4-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B3169027.png)